8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
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Overview
Description
8-(2-Methylpropylidene)-6,10-dioxaspiro[45]decane-7,9-dione is a complex organic compound known for its unique spiro structure This compound is characterized by a spiro linkage between two cyclic structures, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then purified through recrystallization using ethanol, yielding white crystals of the compound .
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro linkage allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The spiro structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Buspirone: An azaspiro compound with anxiolytic properties.
8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione: Known for its use in synthetic chemistry.
8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione: Studied for its potential therapeutic applications.
Uniqueness
8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is unique due to its specific spiro linkage and the presence of the 2-methylpropylidene group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
132473-08-6 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
8-(2-methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C12H16O4/c1-8(2)7-9-10(13)15-12(16-11(9)14)5-3-4-6-12/h7-8H,3-6H2,1-2H3 |
InChI Key |
QOBZHOPVNARESJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C1C(=O)OC2(CCCC2)OC1=O |
Origin of Product |
United States |
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